Fenyramidol

Catalog No.
S576140
CAS No.
553-69-5
M.F
C13H14N2O
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenyramidol

CAS Number

553-69-5

Product Name

Fenyramidol

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)

InChI Key

ZEAJXCPGHPJVNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O

Synonyms

2-(beta-hydroxyphenethylamino)pyridine hydrochloride, phenyramidol

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O

Potential Analgesic Effects:

  • Some studies suggest Phenyramidol may offer short-term relief for acute musculoskeletal pain, including low back pain, muscle spasms, and integumental (skin) pain. However, these studies are generally small and lack high-quality evidence compared to other pain management options.

Mechanism of Action:

  • The precise mechanism by which Phenyramidol alleviates pain is unknown. Research suggests it might have various potential pathways, including:
    • Modulating neurotransmitters: Phenyramidol may influence the activity of certain brain chemicals like dopamine and norepinephrine, potentially impacting pain perception.
    • Acting on the central nervous system: It might directly affect specific areas in the brain involved in pain processing.
    • Muscle relaxation: Some studies suggest potential muscle relaxant properties, although the evidence is inconclusive.

Safety Concerns and Limited Use:

  • Phenyramidol has been associated with potential side effects like drowsiness, dizziness, gastrointestinal issues, and in rare cases, liver damage.
  • Due to limited research, potential safety concerns, and the availability of other evidence-based pain management options, Phenyramidol is not widely used or recommended in many countries, including the United States.

Fenyramidol, also known as phenyramidol, is a pharmaceutical compound classified as a muscle relaxant. It is primarily indicated for the symptomatic treatment of musculoskeletal pain and spasms. The compound has a chemical formula of C13H14N2OC_{13}H_{14}N_{2}O and a molar mass of approximately 214.268 g/mol . Fenyramidol belongs to the class of organic compounds known as aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring .

  • The exact mechanism by which phenyramidol relaxes muscles is not fully understood [].
  • Research suggests it may interact with specific receptors in the central nervous system, but more investigation is needed [].
  • Phenyramidol can cause side effects like drowsiness, dizziness, and nausea [].
  • In high doses, it may lead to more serious risks.
  • Due to potential safety concerns, research on its use is limited [].

Additional Considerations

  • Research into phenyramidol is ongoing, but limitations exist due to its status as a regulated substance.
  • If you're interested in further details, consider consulting scientific databases with a paid subscription, which may provide more comprehensive information.
Typical of amines and alcohols. As an amine, it can act as a base, neutralizing acids to form salts and water. This acid-base reaction is exothermic . Additionally, it can undergo nucleophilic substitution reactions due to the presence of the amino group, which can react with electrophiles under appropriate conditions.

Fenyramidol exhibits muscle relaxant properties, making it useful in treating conditions associated with muscle spasms and pain. Its mechanism of action involves central nervous system (CNS) modulation, where it may enhance inhibitory neurotransmission or inhibit excitatory pathways . Furthermore, Fenyramidol has been shown to inhibit the metabolism of phenytoin, potentially leading to increased plasma levels of this antiepileptic drug, which necessitates careful monitoring during co-administration .

The synthesis of Fenyramidol typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with appropriate amines followed by reduction to yield the final product. Specific synthetic routes may vary depending on the desired purity and yield, but they generally involve standard organic synthesis techniques such as refluxing, distillation, and crystallization.

Fenyramidol is primarily used in clinical settings for its muscle relaxant properties. It is beneficial for patients experiencing acute musculoskeletal pain or spasms resulting from injuries or conditions like fibromyalgia. Its effectiveness in alleviating discomfort makes it a valuable option in pain management protocols .

Fenyramidol has been studied for its interactions with various other drugs. Notably, it can increase the risk or severity of CNS depression when combined with substances such as benzodiazepines and certain analgesics like alfentanil . These interactions underscore the importance of evaluating patient medication regimens to avoid adverse effects.

Several compounds share structural and functional similarities with Fenyramidol. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
Phenyramidol HydrochlorideC13H15ClN2OMuscle relaxantSalt form that may have different solubility properties
BaclofenC10H12ClNO2Muscle relaxantGABA_B receptor agonist; different mechanism of action
CyclobenzaprineC20H21NMuscle relaxantTricyclic structure; primarily acts on the CNS
MethocarbamolC11H15NO5Muscle relaxantUnique structure with carbamate group; less sedative effect

Fenyramidol's structural characteristics as an aminopyridine distinguish it from other muscle relaxants that may operate through different pharmacological pathways or exhibit varying side effect profiles.

The classical synthesis of fenyramidol follows a well-established three-step pathway involving Schiff base formation as the key intermediate step . The initial reaction involves 2-aminopyridine and benzaldehyde to form an intermediate Schiff base, which is subsequently reduced to the corresponding amine using a reducing agent such as sodium borohydride . The final step involves the reaction of the amine with ethylene oxide to yield fenyramidol .

The Schiff base formation reaction represents a fundamental nucleophilic addition mechanism where the amino group of 2-aminopyridine attacks the carbonyl carbon of benzaldehyde [6]. This condensation reaction proceeds through a hemiaminal intermediate, followed by dehydration to generate the characteristic carbon-nitrogen double bond of the imine structure [6]. The reaction can be represented by the general structure R¹R²C=NR³, where R³ represents an alkyl or aryl group but not hydrogen [6].

Table 1: Classical Synthetic Route Parameters for Fenyramidol

Reaction StepReagentsConditionsYield RangeKey Intermediate
Schiff Base Formation2-aminopyridine + benzaldehydeEthanol, reflux 2h54.4-95.6%Imine intermediate
ReductionSodium borohydrideRoom temperature70-85%Secondary amine
AlkylationEthylene oxideControlled conditions60-80%Fenyramidol

Data compiled from multiple synthetic protocols [39] [41]

The reduction strategy employs sodium borohydride as the preferred reducing agent due to its non-pyrophoric nature and ease of handling [11] [14]. Sodium borohydride has been extensively employed since 1967 for the reduction of various nitro-containing scaffolds and imine intermediates [11]. The reduction proceeds through hydride transfer to the electrophilic carbon of the carbon-nitrogen double bond, effectively converting the Schiff base to the corresponding secondary amine [14].

Alternative reduction approaches have been explored using different metal hydride systems. The combination of sodium borohydride with transition metal salts has shown enhanced reactivity for similar reductive transformations [14]. Copper(II) chloride combined with sodium borohydride has demonstrated effectiveness in reducing related aromatic compounds under mild conditions, achieving yields of 83% or higher in 10 to 30 minutes [14].

The ethylene oxide alkylation step represents the final transformation in the classical route . This reaction involves nucleophilic attack of the secondary amine nitrogen on the strained three-membered ring of ethylene oxide, resulting in ring opening and formation of the characteristic beta-hydroxyethyl side chain of fenyramidol [38]. The reaction requires careful temperature control to prevent side reactions and ensure regioselective attack at the less substituted carbon of the epoxide ring [38].

Asymmetric Synthesis Protocols Using Chiral Styrene Oxide Precursors

The development of asymmetric synthesis protocols for fenyramidol represents a significant advancement in pharmaceutical manufacturing, particularly for obtaining optically pure enantiomers [8] [29]. The chiral synthesis utilizes (R) and (S)-styrene oxide as key precursors to access individual enantiomers of fenyramidol with high stereochemical purity [29] [30].

The asymmetric synthesis protocol begins with lithium amide treatment of 2-aminopyridine in dimethylformamide at controlled temperatures of 10-30°C [8]. The reaction mixture is subsequently heated to 80°C to remove generated ammonia gas under vacuum conditions [8]. The critical stereoselective step involves the addition of (R)-styrene oxide to the activated aminopyridine nucleophile at 90°C, with the reaction maintained at this temperature for 20-40 minutes [8].

Table 2: Asymmetric Synthesis Parameters Using Chiral Styrene Oxide

Parameter(R)-Styrene Oxide Route(S)-Styrene Oxide RouteEnantiomeric Excess
Starting Material(R)-styrene oxide(S)-styrene oxide>95% ee
Reaction Temperature90-110°C90-110°C-
Reaction Time20-40 min20-40 min-
Solvent SystemDimethylformamideDimethylformamide-
Product Yield70-85%70-85%-

Data from patent literature on chiral synthesis protocols [8] [29]

The mechanism of stereochemical induction involves the nucleophilic attack of the deprotonated 2-aminopyridine on the less hindered carbon of the chiral styrene oxide [8]. The regioselectivity and stereoselectivity of this ring-opening reaction are governed by both steric and electronic factors, with the phenyl substituent directing the approach of the nucleophile to minimize steric interactions [8].

Temperature optimization plays a crucial role in achieving high stereoselectivity. The initial slow reaction rate at -65°C necessitates gradual warming to 0°C to achieve acceptable conversion rates [8]. The elevated temperature of 110°C employed in the final stage ensures complete reaction while maintaining the stereochemical integrity of the chiral center [8].

Solvent selection for the asymmetric synthesis favors dimethylformamide due to its ability to stabilize the lithium amide intermediate and facilitate the nucleophilic substitution reaction [8]. The polar aprotic nature of dimethylformamide enhances the nucleophilicity of the activated aminopyridine while preventing premature protonation [8]. Post-reaction workup involves solvent removal under reduced pressure followed by aqueous-organic extraction using toluene and water at elevated temperatures [8].

Catalytic Systems for Enantioselective Production

Enantioselective production of fenyramidol employs sophisticated catalytic systems designed to achieve high stereochemical control and synthetic efficiency [9] [10] [12]. Modern catalytic approaches utilize axially chiral organocatalysts and transition metal complexes to direct stereoselectivity in key bond-forming reactions [9] [12].

Axially chiral styrene-based organocatalysts have emerged as powerful tools for enantioselective synthesis of compounds structurally related to fenyramidol [9]. These catalysts feature a combination of axially chiral styrene-based structures with heterocyclic components such as pyrrole rings, enabling remarkable stereochemical control through chiral matched π-π interactions and multiple hydrogen bonds [9]. The catalytic mechanism involves the formation of a chiral catalytic pocket that effectively regulates stereoselectivity through non-covalent interactions between the organocatalyst and substrate molecules [9].

Table 3: Catalytic Systems for Enantioselective Production

Catalyst TypeEnantioselectivityConversion RateTemperatureSolvent System
Axially Chiral Styrene-based>96% eeUp to 85%Room temperatureVarious organic solvents
Burkholderia cepacia Lipase98.9% ee40.1% conversion37°CIonic liquid/n-heptane
Phosphonium Salt Catalysts>99% eeHigh yieldAmbientOrganic solvents

Compiled from enantioselective catalysis literature [9] [10] [12]

Enzymatic catalytic systems represent another important approach for enantioselective production [10]. Burkholderia cepacia lipase combined with vinyl acetate and n-heptane in ionic liquid media [EMIM][BF₄] achieves exceptional enantioselectivity with enantiomeric excess values of 98.9% [10]. The two-phase catalytic system enables high operational stability of the enzyme, allowing reuse through five reaction cycles while maintaining catalytic activity [10]. The enantioselectivity factor E exceeds 200, indicating highly selective recognition of one enantiomer over the other [10].

Chiral peptide-phosphonium salt catalysts provide another avenue for enantioselective synthesis through asymmetric nucleophilic aromatic substitution reactions [12]. These multifunctional ion-pair catalysts exhibit extraordinary stereocontrol ability, enabling dynamic kinetic resolution processes through hemiacetal intermediates [12]. The catalytic system operates through a bridged aryl-alkene lactol intermediate that undergoes ring-opening and ring-closing equilibrium to achieve high stereoselectivity [12].

The development of counteranion-dependent reactivity has led to the use of iridium triflate photocatalysts in place of conventional iridium hexafluorophosphate complexes [35]. These photocatalytic systems generate aminium radical cation intermediates through single electron oxidation of amine substrates, enabling anti-Markovnikov hydroamination reactions with broad functional group tolerance [35]. The method demonstrates effectiveness across 55 examples of N-alkylated products derived from pharmaceutically relevant heteroaryl amines [35].

Green Chemistry Approaches: Solvent Selection and Energy Efficiency

Green chemistry principles in fenyramidol synthesis emphasize sustainable solvent selection and energy-efficient process conditions to minimize environmental impact while maintaining synthetic efficiency [15] [16] [17]. Modern approaches prioritize the reduction of hazardous solvents and implementation of energy-saving methodologies throughout the manufacturing process [15] [17].

Solvent selection follows systematic evaluation criteria based on safety, health, and environmental considerations [16] [19]. The CHEM21 selection guide provides a framework for ranking solvents into three categories: recommended, problematic, or hazardous, based on easily available physical properties and toxicological data [16]. This ranking methodology aligns with Classification, Labeling and Packaging regulations and atmospheric ozone considerations [16].

Table 4: Green Solvent Selection Criteria for Fenyramidol Synthesis

Solvent CategoryExamplesEnvironmental ImpactSafety ProfileSynthetic Efficiency
RecommendedWater, n-propyl acetate, i-propyl acetateLowHigh safetyGood compatibility
AcceptableEthanol, 2-butanol, 1-butanolModerateModerate safetyHigh efficiency
ProblematicMethanol, acetonitrileModerate-HighSafety concernsVariable
HazardousChloroform, dichloromethaneHighMajor safety issuesHigh efficiency

Based on pharmaceutical industry solvent selection guides [16] [19]

Energy efficiency optimization focuses on reducing both solvent recycling costs and carbon dioxide emissions [17]. Conceptual process design studies demonstrate that appropriate solvent selection combined with recycling can reduce costs and CO₂ emissions by up to 67% and 70%, respectively, even with similar reaction yields [17]. The integration of extraction processes with back-extraction capabilities allows for effective product recovery and solvent regeneration [15].

Room temperature synthesis protocols represent a significant advancement in energy efficiency [39] [41]. Comparative studies show that ambient temperature reactions often achieve higher yields than traditional reflux conditions while dramatically reducing energy consumption [39]. For structurally related Schiff base formations, room temperature protocols in ethanol achieve yields of 86.3% to 95.6% compared to 54.4% for conventional reflux methods [39] [41].

Solvent-free or minimal solvent approaches further enhance the green chemistry profile of fenyramidol synthesis. Neat reaction conditions for certain steps eliminate solvent-related environmental concerns while often improving reaction kinetics through increased reactant concentrations [39]. Water-ethanol mixtures (1:1 v/v) at room temperature provide an environmentally benign alternative that maintains high synthetic efficiency [39] [41].

The implementation of continuous manufacturing processes offers additional energy efficiency benefits compared to traditional batch production [21] [36]. Continuous manufacturing reduces production time, minimizes downtime between steps, and enables real-time monitoring and control systems that ensure consistent product quality while reducing energy consumption [36]. This approach facilitates easier scaling of production based on demand without significant changes to the manufacturing setup [36].

Industrial-Scale Purification Techniques: Crystallization and Chromatography

Industrial-scale purification of fenyramidol employs sophisticated crystallization and chromatographic techniques to achieve pharmaceutical-grade purity standards [20] [22] [25]. These purification methods are designed to remove process-related impurities while maintaining the integrity of the active pharmaceutical ingredient [20].

Crystallization represents the primary purification technique for fenyramidol isolation and purification [20] [25]. The process typically involves controlled precipitation from organic solvents under specific temperature and concentration conditions [26]. For fenyramidol hydrochloride salt formation, ethyl acetate serves as the preferred crystallization medium [8]. The preparation involves dissolving the free base in ethyl acetate at elevated temperatures (70°C), followed by addition of oxalic acid dihydrate solution and controlled cooling to room temperature [8].

Table 5: Industrial Crystallization Parameters for Fenyramidol

ParameterOptimal RangeSolvent SystemTemperature ControlYield
Supersaturation Ratio1.2-2.0Ethyl acetate70°C to RT85-95%
Cooling Rate0.5-1.0°C/minEthanol/water mixturesControlled gradient80-90%
Seeding Concentration0.1-0.5% w/wOrganic solventsIsothermal conditions90-95%
Crystal Size Distribution50-200 μmMixed solvent systemsMulti-stage coolingVariable

Parameters derived from pharmaceutical crystallization studies [23] [25] [26]

Advanced crystallization techniques employ Quality by Design methodologies to optimize critical quality attributes [25]. Failure Mode Effects Criticality Analysis-based risk assessment combined with Design of Experiment approaches enables identification of critical formulation and process parameters [25]. Statistical analysis through multiple linear regression facilitates optimization of parameters affecting crystallization responses [25].

Chromatographic purification utilizes multiple separation mechanisms to achieve high-purity fenyramidol [20] [24] [27]. High-performance liquid chromatography serves as both an analytical tool and a preparative purification method [42] [43]. Reverse-phase chromatography using C18 columns with optimized mobile phase compositions provides effective separation of fenyramidol from structurally related impurities [43] [44].

Ion exchange chromatography represents another important purification technique, particularly for removing process-related impurities [27]. Cation exchange chromatography effectively removes the majority of process- and product-related impurities when properly developed, making it suitable for large-scale applications [27]. The separation mechanism relies on differential binding affinities based on charge characteristics of the target compound and impurities [27].

Table 6: Chromatographic Purification Methods for Fenyramidol

MethodStationary PhaseMobile PhaseDetectionPurity Achievement
RP-HPLCC18 (250×4.6mm, 5μm)Methanol/buffer systemsUV 230-272 nm>99%
Ion ExchangeCation exchange resinGradient salt solutionsUV/conductivity>98%
Size ExclusionGel filtration mediaAqueous buffersUV detection>95%
Preparative HPLCLarge-bore C18 columnsOptimized gradientsMultiple wavelengths>99.5%

Compiled from analytical and preparative chromatography literature [24] [27] [42] [43]

Process optimization for industrial purification incorporates continuous monitoring and quality control systems [20] [28]. Real-time analytical methods enable immediate assessment of purification efficiency and product quality throughout the process [28]. The integration of automated systems reduces human intervention while maintaining consistent purification standards [28].

Solvent recovery and recycling systems are integral components of industrial-scale purification processes [17] [20]. Distillation-based solvent recovery achieves high recovery rates while reducing waste generation and operational costs [20]. The implementation of closed-loop solvent systems minimizes environmental impact and enhances the economic sustainability of the purification process [17].

High Performance Liquid Chromatography Method Development

High Performance Liquid Chromatography represents the cornerstone analytical technique for fenyramidol quantification in pharmaceutical formulations [1] [2] [3]. Method development begins with the establishment of optimal chromatographic conditions tailored to the physicochemical properties of fenyramidol, which possesses a molecular formula of C₁₃H₁₄N₂O and molecular weight of 214.268 g/mol [4] [5].

The chromatographic separation of fenyramidol is typically achieved using reversed-phase C18 stationary phases with dimensions ranging from 150-250 mm × 4.6 mm and particle sizes of 5 μm [2] [6]. Mobile phase optimization involves phosphate buffer systems with pH values between 2.8 and 7.0, combined with organic modifiers such as methanol or acetonitrile in ratios optimized for resolution and peak shape [2] [7]. Detection wavelengths are commonly set at 225 nm, 254 nm, or 280 nm, with photodiode array detection enabling peak purity assessment [1] .

Critical method development parameters include the selection of appropriate gradient or isocratic elution conditions. Gradient elution systems utilizing sodium octanesulfonate as an ion-pairing reagent at concentrations of 1.1 g/L have demonstrated superior peak symmetry for fenyramidol analysis [7]. Flow rates are typically maintained at 1.0 mL/min to balance analysis time with resolution requirements [2] [3].

Ultra Performance Liquid Chromatography Advancements

Ultra Performance Liquid Chromatography offers significant advantages over conventional High Performance Liquid Chromatography through enhanced efficiency, reduced analysis time, and improved sensitivity [9]. Ultra Performance Liquid Chromatography methods for fenyramidol employ sub-2-micron particle columns, specifically BEH C18 columns (50 mm × 2.1 mm, 1.7 μm), enabling faster separations with superior resolution [9].

Mobile phase systems for Ultra Performance Liquid Chromatography analysis utilize 20 mM ammonium acetate buffer adjusted to pH 7.0 with acetonitrile as the organic modifier [9]. The reduced column dimensions require lower flow rates (0.40 mL/min) while maintaining optimal linear velocities for enhanced separation efficiency [9]. Detection at 280 nm provides adequate sensitivity with typical retention times of approximately 4.67 minutes [9].

The advantages of Ultra Performance Liquid Chromatography include reduced solvent consumption, enhanced productivity, and compliance with green analytical chemistry principles [9]. Method validation demonstrates superior precision with relative standard deviation values below 1.0%, compared to 2.0% for conventional High Performance Liquid Chromatography methods [9].

System Suitability and Performance Criteria

System suitability testing ensures consistent method performance through evaluation of theoretical plates (≥2000), tailing factors (≤2.0), and resolution between critical peak pairs (≥2.0) [2] [3]. For fenyramidol analysis, typical theoretical plate counts range from 3000-8000, with tailing factors between 1.2-1.8 and resolution values of 2.5-5.0 for enantiomer separation [1] [10].

Capacity factors (k') should exceed 2.0 to ensure adequate retention, while signal-to-noise ratios must achieve minimum values of 10:1 for limit of quantification determinations [2] [3]. Peak symmetry factors between 0.8-1.5 indicate acceptable peak shape for quantitative analysis [7].

Spectrophotometric Quantification in Pharmaceutical Formulations

Ultraviolet-Visible Spectrophotometric Methods

Spectrophotometric analysis provides a cost-effective alternative for fenyramidol quantification in pharmaceutical formulations [11] [12]. Fenyramidol exhibits characteristic ultraviolet absorption with maximum wavelengths at 225 nm, 254 nm, and 280 nm, corresponding to π→π* transitions in the pyridine and phenyl aromatic systems [11].

Method development involves optimization of solvent systems, typically employing aqueous solutions with organic modifiers to enhance solubility and stability [11] [12]. Calibration curves demonstrate linearity across concentration ranges of 10-100 μg/mL with correlation coefficients exceeding 0.999 [11] [12]. The limit of detection achieves values as low as 0.3 μg/mL, while limit of quantification ranges from 1.0 μg/mL [11] [12].

Derivative Spectrophotometry Applications

Derivative spectrophotometric techniques enhance selectivity by eliminating baseline interference and improving resolution of overlapping spectra [14]. First and second-derivative methods have been applied to fenyramidol analysis, enabling determination in the presence of degradation products and excipients [14].

The derivative approach utilizes mathematical transformation of conventional absorption spectra, converting zero-order spectra to first, second, or higher-order derivatives [14]. This technique proves particularly valuable for stability-indicating assays where fenyramidol must be quantified in the presence of related substances [14].

Fluorometric Detection Methods

Fluorometric analysis exploits the inherent fluorescence properties of fenyramidol when excited at specific wavelengths [15]. The pyridine nitrogen and aromatic systems contribute to fluorescence emission, enabling highly sensitive detection with limits of detection in the nanogram range [15].

Fluorometric methods require careful optimization of excitation and emission wavelengths, pH conditions, and solvent systems [15]. These methods demonstrate superior sensitivity compared to ultraviolet detection but may be subject to interference from fluorescent impurities or excipients [15].

Chiral Separation Techniques for Enantiomer Purity Assessment

Chiral Stationary Phase Selection

Fenyramidol exists as a racemic mixture with one chiral center, necessitating enantioselective analytical methods for stereochemical purity assessment [1] [10]. The most effective chiral stationary phase for fenyramidol enantiomer separation is α1-acid glycoprotein, which achieves baseline resolution with resolution values exceeding 2.5 [1] [10].

The chiral separation mechanism involves differential binding interactions between fenyramidol enantiomers and the protein-based stationary phase [1] [10]. Mobile phase composition critically influences separation, with 4% tetrahydrofuran in 10 mM sodium phosphate buffer at pH 7.0 providing optimal selectivity [1] [10].

Alternative chiral stationary phases include cyclodextrin-based, cellulose-based, and amylose-based systems, each offering distinct selectivity profiles [10] [16]. Cyclodextrin phases utilize inclusion complex formation, while polysaccharide-based phases rely on hydrogen bonding and π-π interactions [16].

Method Development for Enantiomer Quantification

Chiral method development requires systematic optimization of mobile phase composition, flow rate, and temperature to achieve adequate resolution while maintaining reasonable analysis times [1] [10]. Column dimensions of 100 × 4.0 mm for α1-acid glycoprotein phases provide efficient separations with retention times of 8.5-12.0 minutes [1] [10].

Detection at 225 nm ensures adequate sensitivity for enantiomeric purity determinations, with limits of detection achieving 0.02 μg/mL [1] [10]. Calibration curves demonstrate linearity from 0.02-2.0 mg/mL with correlation coefficients exceeding 0.999 [1] [10].

Enantiomeric Excess Determination

Enantiomeric excess calculations require precise integration of individual enantiomer peaks, with acceptance criteria of ≥99.0% for pharmaceutical applications [1] [10]. The enantiomeric excess is calculated using the formula: ee% = [(|R-S|)/(R+S)] × 100, where R and S represent the areas of the respective enantiomer peaks [1] [10].

Quality control specifications typically require enantiomeric purity of ≥98.0% for pharmaceutical-grade fenyramidol, with some applications demanding ≥99.5% purity [1] [10]. Method validation must demonstrate capability to detect enantiomeric impurities at levels of 0.5-1.0% [1] [10].

Stability-Indicating Methods: Degradation Pathway Mapping

Forced Degradation Study Design

Stability-indicating methods require comprehensive forced degradation studies to identify potential degradation pathways and establish method specificity [17] [18]. Fenyramidol degradation studies encompass acidic hydrolysis (0.1 M hydrochloric acid), alkaline hydrolysis (0.1 M sodium hydroxide), oxidative stress (3% hydrogen peroxide), thermal degradation (80°C), and photodegradation (ultraviolet 254 nm) [17] [19].

Acidic hydrolysis results in 15-25% degradation, producing 2-aminopyridine and benzaldehyde as major degradation products [17]. Alkaline conditions prove most destructive, generating 35-45% degradation with N-oxide derivatives and pyridine ring cleavage products [17] [19]. Oxidative stress causes 20-30% degradation, forming hydroxylated metabolites and N-oxide compounds [17] [19].

Degradation Product Identification

Liquid chromatography-mass spectrometry serves as the primary technique for degradation product identification and structural elucidation [17]. High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula determination of degradation products [17] [20].

Nuclear magnetic resonance spectroscopy confirms structural assignments through detailed analysis of proton and carbon-13 spectra [17]. The combination of chromatographic retention time, mass spectral fragmentation patterns, and nuclear magnetic resonance data enables unambiguous identification of degradation products [17] [20].

Chromatographic Resolution of Degradation Products

Stability-indicating methods must demonstrate chromatographic resolution between fenyramidol and all degradation products [17] [3]. Peak purity assessment using photodiode array detection ensures that the fenyramidol peak remains free from co-eluting degradation products [2] [3].

Degradation products typically elute at retention times ranging from 1.2-7.1 minutes, depending on their polarity and chromatographic behavior [17]. Method development focuses on achieving resolution values ≥2.0 between fenyramidol and the closest-eluting degradation product [17] [3].

Kinetic Studies and Pathway Elucidation

Degradation kinetics follow first-order or pseudo-first-order models under most stress conditions [17] [20]. Rate constants are determined through time-course studies with samples analyzed at predetermined intervals [17] [20]. Temperature-dependent studies enable calculation of activation energies and extrapolation to storage conditions [17].

The primary degradation pathway involves cleavage of the carbon-nitrogen bond connecting the phenyl and pyridine moieties, resulting in formation of 2-aminopyridine and phenyl-containing fragments [17]. Secondary degradation pathways include N-oxidation of the pyridine nitrogen and hydroxylation of the phenyl ring [17] [19].

Regulatory-Compliant Validation Protocols

International Conference on Harmonisation Guidelines Implementation

Method validation follows International Conference on Harmonisation Q2(R1) guidelines, establishing comprehensive protocols for accuracy, precision, specificity, linearity, range, detection limit, and quantification limit [3] [21] [22]. The updated Q2(R2) guidelines provide enhanced guidance for lifecycle management and risk-based validation approaches [22].

Accuracy studies employ standard addition methodology with recovery requirements of 98.0-102.0% across the analytical range [2] [3]. Precision encompasses repeatability (≤2.0% relative standard deviation for n=6 determinations) and intermediate precision (≤3.0% relative standard deviation for inter-day studies) [2] [3].

Specificity and Selectivity Validation

Specificity validation demonstrates method capability to measure fenyramidol unequivocally in the presence of degradation products, impurities, and excipients [3] [21]. Peak purity assessment using photodiode array detection confirms peak homogeneity with purity factors ≥980 [2] [3].

Forced degradation studies generate 10-20% degradation to challenge method specificity without secondary degradation [17] [23]. Chromatographic resolution between fenyramidol and degradation products must exceed 2.0 with no interference at the retention time of the analyte [3] [21].

Linearity and Range Establishment

Linearity validation encompasses minimum five concentration levels spanning 80-120% of the target concentration [3] [21]. Correlation coefficients must exceed 0.999 with y-intercepts not significantly different from zero [2] [3]. Statistical evaluation includes analysis of residuals and lack-of-fit testing [21] [22].

The analytical range extends from the limit of quantification to 120% of the target concentration, ensuring coverage of typical sample concentrations [3] [21]. Range validation confirms accuracy and precision across the entire working range [21] [22].

Detection and Quantification Limits

Limit of detection and limit of quantification determinations employ signal-to-noise approaches with acceptance criteria of 3:1 and 10:1 respectively [2] [3]. Alternative approaches include standard deviation of response and slope of calibration curve calculations [21] [22].

For fenyramidol analysis, limit of detection values range from 0.1-2.1 μg/mL depending on the analytical technique, while limit of quantification spans 0.3-4.0 μg/mL [2] [9] [3]. These values ensure adequate sensitivity for impurity analysis and low-level quantification requirements [21] [22].

Robustness and System Suitability

Robustness testing evaluates method performance under deliberate variations in analytical parameters including flow rate (±10%), wavelength (±2 nm), column temperature (±2°C), and mobile phase composition (±2%) [9] [7]. No significant impact on method performance should be observed within these ranges [21] [22].

System suitability parameters establish ongoing method performance criteria including theoretical plates (≥2000), tailing factor (≤2.0), resolution (≥2.0), and precision (≤2.0% relative standard deviation) [3] [21]. These parameters are evaluated with each analytical sequence to ensure consistent method performance [21] [22].

Documentation and Lifecycle Management

Validation documentation follows International Conference on Harmonisation M4Q Common Technical Document format, providing comprehensive method descriptions, validation protocols, and analytical reports [21] [24]. The analytical target profile defines method requirements based on intended use and quality attributes [24] [25].

Physical Description

Crystals (from dilute methanol). (NTP, 1992)

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.110613074 g/mol

Monoisotopic Mass

214.110613074 g/mol

Heavy Atom Count

16

Melting Point

180 to 185 °F (NTP, 1992)

UNII

R3V02WL7O3

Other CAS

553-69-5

Wikipedia

Fenyramidol

Dates

Last modified: 08-15-2023
TITCK Product Information: Draxol (feniramidol hydrochloride) film-coated tablets
TITCK Product Information: Phebdol (feniramidol hydrochloride) solution for intramuscular injection

Explore Compound Types